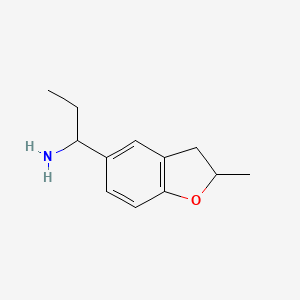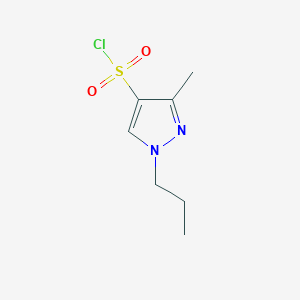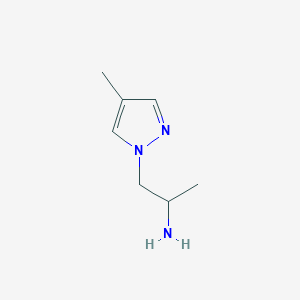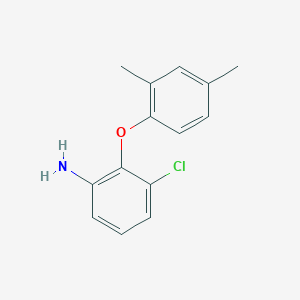
3-Chloro-2-(2,4-dimethylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-Chloro-2-(2,4-dimethylphenoxy)aniline is a chlorinated aniline derivative with a dimethylphenoxy substituent. Aniline derivatives are a significant class of compounds in organic chemistry due to their utility in various chemical reactions and their presence in numerous pharmaceuticals and dyes. The presence of both electron-donating and electron-withdrawing groups on the benzene ring of aniline derivatives can significantly influence their reactivity and physical properties.
Synthesis Analysis
The synthesis of chlorinated aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-chloro-4-aminophenol, a related compound, was achieved from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, yielding a product with a 72.0% overall yield . Another example is the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, which was prepared from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation, followed by reduction, resulting in an 82% yield . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and purity in the synthesis of chlorinated aniline derivatives.
Molecular Structure Analysis
The molecular structure of chlorinated aniline derivatives can be elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For example, the structure of heterocyclic compounds derived from 4-methyl-2-[N-(p-toluidinyl)methyl]aniline was investigated using 1H NMR spectroscopy, and the crystal structure of one of the compounds was determined to consist of hydrogen-bonded dimers with non-planar heterocyclic rings . These structural analyses are crucial for understanding the reactivity and potential applications of the compounds.
Chemical Reactions Analysis
Chlorinated aniline derivatives can undergo various chemical reactions, including electrophilic substitution and coupling reactions. The reactivity of these compounds can be influenced by the substituents on the benzene ring. For instance, the presence of a chloro group can make the ring more susceptible to nucleophilic attack, while the presence of a dimethylphenoxy group can provide steric hindrance, affecting the course of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aniline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the presence of electron-withdrawing groups like chloro can increase the acidity of the amino group, affecting the compound's solubility in water and organic solvents. The melting point can also be influenced by the degree of substitution and the nature of the substituents . These properties are essential for the practical application and handling of these compounds in industrial and laboratory settings.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of polyurethane cationomers with anil groups, including salicylideneanil structures, was studied. These materials exhibited fluorescent properties due to intramolecular proton transfer processes (Buruianǎ et al., 2005).
- Research on the synthesis, molecular structures, and solution-phase behavior of new anionic pentacoordinate triorganotin(IV) compounds involving chloro- and (2,6-dimethylphenoxy)triorganostannanes was conducted. This study revealed hypervalent nature of the anionic Sn(IV) species (Suzuki et al., 1990).
Environmental and Biodegradation Studies
- Delftia sp. AN3, a bacterial strain capable of degrading aniline and related compounds in wastewater, was studied. This strain showed no growth support for substituted anilines such as 2-chloroaniline and 3-chloroaniline (Liu et al., 2002).
- The degradation of monochlorinated and nonchlorinated aromatic compounds under iron-reducing conditions was investigated. This included the microbial degradation of aniline and its chlorinated isomers, suggesting potential environmental implications (Kazumi et al., 1995).
Catalysis and Inhibition Studies
- The synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles were explored. These compounds showed significant inhibition of Src kinase activity, indicating potential pharmaceutical applications (Boschelli et al., 2001).
Synthesis of Pharmaceuticals
- An environmentally benign, large-scale synthesis method for 2-[(2,4-dimethylphenyl)thio]aniline, a precursor to the antidepressant drug vortioxetine, was developed. This method is high-yielding and transition-metal-free, emphasizing eco-friendly pharmaceutical manufacturing (Zisopoulou et al., 2020).
Eigenschaften
IUPAC Name |
3-chloro-2-(2,4-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-6-7-13(10(2)8-9)17-14-11(15)4-3-5-12(14)16/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAHTZZPAGNAOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC=C2Cl)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501264058 |
Source


|
| Record name | 3-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2,4-dimethylphenoxy)aniline | |
CAS RN |
937604-59-6 |
Source


|
| Record name | 3-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937604-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-Thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B1320164.png)
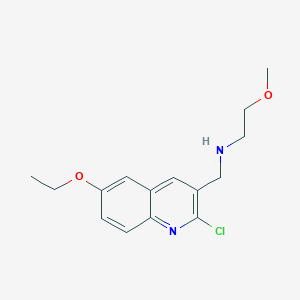
![3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol](/img/structure/B1320166.png)
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)
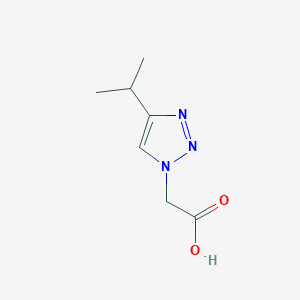
![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)
![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)

